molecular formula C21H22ClN3O B2907514 1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351614-83-9

1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No.: B2907514
CAS No.: 1351614-83-9
M. Wt: 367.88
InChI Key: WNQSQIHIODAHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 4-chlorobenzyl group and a 3,4-dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer. Its synthesis likely involves multi-step coupling reactions, as inferred from structurally related analogs in patent literature .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c22-20-9-7-17(8-10-20)15-24-21(26)23-12-3-4-13-25-14-11-18-5-1-2-6-19(18)16-25/h1-2,5-10H,11-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQSQIHIODAHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea typically involves multiple steps:

    Formation of the 4-chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorobenzyl intermediate.

    Synthesis of the 3,4-dihydroisoquinoline derivative: This step involves the cyclization of a suitable precursor to form the 3,4-dihydroisoquinoline ring system.

    Coupling of the intermediates: The final step involves the coupling of the 4-chlorobenzyl intermediate with the 3,4-dihydroisoquinoline derivative under appropriate conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which 1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea with analogs sharing key structural motifs, such as the 3,4-dihydroisoquinoline core or urea/amide functionalities. Data are derived from synthesis protocols and physicochemical properties reported in patent literature .

Key Findings:

However, the absence of polar groups (e.g., hydroxyl) may reduce aqueous solubility relative to hydroxypropyl-containing analogs .

Synthetic Accessibility: Urea derivatives generally require fewer protection/deprotection steps than amides. For example, N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide achieved a 52% yield after HPLC purification , whereas urea compounds often exhibit higher yields due to milder reaction conditions .

Biological Implications :

  • The 4-chlorobenzyl group in the target compound likely increases lipophilicity, improving membrane permeability compared to 3-(3,4-dimethylphenyl)-1-(3-methylbutyl)-1-(1-pyridin-2-ylethyl)urea . However, this may also elevate off-target binding risks.

Biological Activity

The compound 1-(4-chlorobenzyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a complex organic molecule featuring a unique combination of functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C : 19
  • H : 22
  • Cl : 1
  • N : 2
  • O : 1

Structural Features

The compound consists of:

  • A chlorobenzyl group, which may enhance lipophilicity and cellular uptake.
  • A 3,4-dihydroisoquinoline moiety known for various biological activities including neuroactivity and potential anticancer properties.
  • A urea linkage , which is often associated with pharmacological agents due to its ability to form hydrogen bonds with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of the 3,4-dihydroisoquinoline structure can inhibit tumor growth in various cancer models. For instance, certain isoquinoline derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as ERK and CD44 .
  • Neuroprotective Effects :
    • The presence of the dihydroisoquinoline moiety is linked to neuroprotective properties. Compounds with this structure have been investigated for their potential in treating neurodegenerative diseases .
  • Receptor Modulation :
    • Some studies suggest that similar compounds can act as modulators at various neurotransmitter receptors, including dopamine and serotonin receptors, which may have implications for mood disorders and other psychiatric conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with urea linkages often act as enzyme inhibitors. For example, they may inhibit kinases involved in cell proliferation and survival pathways.
  • Receptor Binding Affinity : The chlorobenzyl group may enhance binding affinity to specific receptors, increasing the compound's efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth
NeuroprotectiveProtection against neurodegeneration
Receptor ModulationModulation of dopamine receptors

Case Study Example

In a study examining the effects of related compounds on cancer cell lines, it was found that certain derivatives significantly reduced cell viability through apoptosis induction. The study utilized a mouse xenograft model to demonstrate the in vivo efficacy of these compounds, highlighting their potential as therapeutic agents in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.